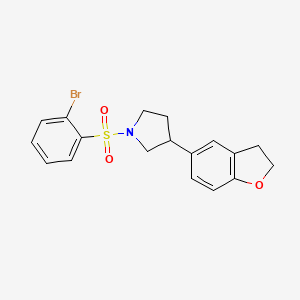

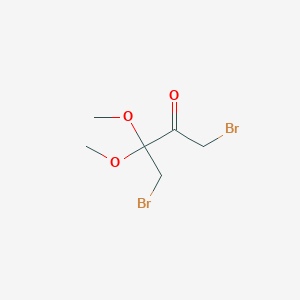

1,4-Dibromo-3,3-dimethoxybutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been reported using methods that prioritize high yield and stereoselectivity . For example, a novel approach to synthesizing this compound avoids traditional oxidation and reduction steps, providing a more straightforward method . Another paper discusses the synthesis of 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates, which, while not the same, shares the dibromo motif and could provide insights into the synthesis of 1,4-Dibromo-3,3-dimethoxybutan-2-one .

Molecular Structure Analysis

X-ray diffraction investigations have been used to study the crystalline structure of related dibromo compounds, revealing the influence of intramolecular interactions on molecular packing . Although the exact structure of this compound is not provided, similar analytical techniques could be applied to determine its molecular conformation and crystal packing.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of bromine atoms typically increases the density and boiling point of the compound . The methoxy groups may contribute to the solubility of the compound in organic solvents. The stability of related compounds, such as tartrate-derived diols, suggests that this compound may also exhibit good stability, allowing for its use in various chemical transformations .

Scientific Research Applications

Asymmetric Synthesis and Organoboronates

1,4-Dibromo-3,3-dimethoxybutan-2-one and its derivatives have been pivotal in asymmetric organic synthesis, especially as a protecting group for boronic acids. This application allows for the creation of diastereo- and enantiomerically pure organoboron reagents, serving as versatile intermediates in asymmetric synthesis. The stability of these compounds under various conditions facilitates a wide range of transformations, underscoring their importance in the development of complex organic molecules (Berg, Eichenauer, & Pietruszka, 2012).

Synthetic Methodologies

The development of new, high-yielding synthetic methodologies for related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been a focus of research. These methodologies aim to simplify the synthesis process, avoid traditional oxidation and reduction steps, and increase overall yields. Such advancements are critical for enabling more efficient and sustainable production of complex organic molecules (Hu, Shan, & Song, 2014).

Macrocyclic and Polymer Chemistry

Compounds structurally related to this compound have been used in the stereoselective polymerization of β-D,L-butyrolactone, yielding polymers with a preference for syndiotactic configurations. These findings highlight the role of such dibromo compounds in facilitating the synthesis of polymers with specific structural attributes, which can have significant implications for the development of new materials (Kricheldorf & Lee, 1995).

Green Chemistry and Catalysis

The progress in synthetic methods for related compounds emphasizes the importance of green chemistry principles. By utilizing methanol as a methylating reagent and common inorganic alkali instead of more hazardous materials, researchers are developing more environmentally friendly synthesis approaches. These methods not only reduce the environmental impact of chemical synthesis but also offer potential cost advantages (Hu & Shan, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,4-dibromo-3,3-dimethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCIMOWDIVHMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)(C(=O)CBr)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2517414.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)

![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)